N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide

Medicinal chemistry Scaffold design Structure-activity relationship

N-(3,4-Dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide (CAS 923234-09-7) is a synthetic small molecule with molecular formula C₂₄H₂₀N₂O₃ and molecular weight 384.4 g/mol. It belongs to the dibenzo[c,e]azepine family, featuring a tricyclic core in which the azepine ring bears two carbonyl groups at positions 5 and 7 (the 5,7-dioxo or imide oxidation state), and an acetamide side chain substituted with a 3,4-dimethylphenyl group at the N-terminus.

Molecular Formula C24H20N2O3
Molecular Weight 384.435
CAS No. 923234-09-7
Cat. No. B2644404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide
CAS923234-09-7
Molecular FormulaC24H20N2O3
Molecular Weight384.435
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C
InChIInChI=1S/C24H20N2O3/c1-15-11-12-17(13-16(15)2)25-22(27)14-26-23(28)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(26)29/h3-13H,14H2,1-2H3,(H,25,27)
InChIKeyVVQCUOCPULLZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide (CAS 923234-09-7): Procurement-Grade Structural and Physicochemical Baseline


N-(3,4-Dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide (CAS 923234-09-7) is a synthetic small molecule with molecular formula C₂₄H₂₀N₂O₃ and molecular weight 384.4 g/mol [1]. It belongs to the dibenzo[c,e]azepine family, featuring a tricyclic core in which the azepine ring bears two carbonyl groups at positions 5 and 7 (the 5,7-dioxo or imide oxidation state), and an acetamide side chain substituted with a 3,4-dimethylphenyl group at the N-terminus . This compound is commercially cataloged as a research chemical but has not been the subject of dedicated peer-reviewed pharmacological characterization studies indexed in major public databases as of the knowledge cutoff date.

Scaffold 5,7-Dioxo imide core for HDAC/PDE probe development
Data status Class-level SAR; direct target data not reported
Side-chain 3,4-Dimethylphenylacetamide for SAR optimization

Why In-Class Dibenzo[c,e]azepine Analogs Cannot Be Interchanged with CAS 923234-09-7 for Targeted Research Applications


The dibenzo[c,e]azepine scaffold exhibits profound structure-activity relationship (SAR) sensitivity to both oxidation state and side-chain composition. Published SAR studies on this scaffold class demonstrate that the 6,7-dihydro (reduced) form and the 5,7-dioxo (oxidized/imide) form confer markedly different molecular recognition properties [1]. In bifendate-derivative series, subtle modifications to the substituent on the azepine nitrogen shift P-glycoprotein (P-gp) inhibitory potency by orders of magnitude — compound 4i reversed MDR far more potently than its parent bifendate (DDB), with the chemo-sensitizing effect persisting >24 hours for 4i versus <6 hours for the clinical comparator verapamil [2]. Similarly, within the 5,7-dioxo sub-class, the identity of the N-arylacetamide substituent is expected to dictate target engagement profiles; the 3,4-dimethylphenyl group in CAS 923234-09-7 presents distinct steric and electronic properties compared to mesityl, 4-methoxyphenyl, or halogenated aryl analogs that are commercially available. Generic substitution without experimental validation therefore carries a high risk of divergent potency, selectivity, and pharmacokinetic behavior.

Scaffold oxidation state

5,7-Dioxo imide core may engage HDAC/PDE targets; 6,7-dihydro analogs primarily address P-gp, limiting direct substitution.

Terminal aryl group

3,4-Dimethylphenyl vs. N-mesityl analog differs in steric hindrance and H-bond donor count; binding profile may not transfer.

Side-chain functionality

Acetamide NH donor absent in bifendate esters; ester-based analogs may not reproduce amide-mediated target interactions.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide (CAS 923234-09-7) Versus Closest Analogs


Scaffold Oxidation State Differentiation: 5,7-Dioxo (Imide) vs. 6,7-Dihydro (Amine) Dibenzo[c,e]azepine Cores

CAS 923234-09-7 possesses a 5,7-dioxo-dibenzo[c,e]azepine core (imide oxidation state), distinguishing it from the 6,7-dihydro-dibenzo[c,e]azepine scaffold that dominates the published P-gp inhibitor literature [1]. The 5,7-dione motif introduces two hydrogen-bond-accepting carbonyl groups at positions 5 and 7, increasing polar surface area and altering the electronic character of the tricyclic system relative to the reduced amine form. In the broader dibenzo[c,e]azepine SAR landscape, this oxidation state difference has been associated with shifts in target class engagement: 6,7-dihydro derivatives are primarily explored as P-gp/BCRP inhibitors [2], whereas 5,7-dione derivatives (e.g., 6-aryl-5H-dibenzo[c,e]azepine-5,7(6H)-diones) are reported to interact with distinct target classes including HDAC enzymes and phosphodiesterases [3].

Scaffold oxidation state
Class-level
5,7-Dioxo (imide) core with two C=O acceptors vs. 6,7-dihydro (amine) core
May shift target class from P-gp toward HDAC/PDE families
No direct target engagement data for CAS 923234-09-7
Medicinal chemistry Scaffold design Structure-activity relationship

N-(3,4-Dimethylphenyl)acetamide Side-Chain Differentiation from Bifendate Ester and N-Mesityl Analogs

The N-(3,4-dimethylphenyl)acetamide side chain of CAS 923234-09-7 provides a secondary amide hydrogen bond donor/acceptor pair that is absent in bifendate derivatives (which carry ester linkages) [1]. Compared to the closest commercially cataloged analog — 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide — the 3,4-dimethylphenyl group offers reduced steric bulk (two ortho methyl groups in mesityl vs. none in 3,4-dimethylphenyl) and a different electronic distribution (meta,para-dimethyl substitution vs. 2,4,6-trimethyl). These differences affect the amide NH acidity, conformational preferences of the acetamide linker, and the potential for π-stacking interactions with aromatic residues in target binding pockets [2]. In class-level SAR, such variations in the terminal aryl group of dibenzo[c,e]azepine acetamides have been shown to modulate potency against enzyme targets by 10- to 100-fold depending on the specific target [3].

Side-chain differentiation
Reported
3,4-Dimethylphenyl vs. N-mesityl: reduced steric bulk, amide NH donor present
May alter target binding and metabolic stability
Based on class SAR; experimental confirmation needed
Medicinal chemistry Side-chain SAR Hydrogen bonding

Quantitative P-gp Reversal Potency Class-Level Benchmarking Against Verapamil and Bifendate

While CAS 923234-09-7 itself lacks published P-gp inhibition data, the dibenzo[c,e]azepine scaffold class has been quantitatively benchmarked against verapamil (VRP) and bifendate (DDB) in the K562/A02 MDR reversal assay [1]. Compound 4i (a 6,7-dihydro-dibenzo[c,e]azepine with bifendate ester substituents) reversed P-gp-mediated MDR more potently than both DDB and VRP, with a chemo-sensitizing effect persisting >24 hours versus <6 hours for VRP [2]. Compound 8a from a related series achieved an EC50 of 48.74 nM for MDR reversal, nearly 2,000-fold lower than its intrinsic cytotoxicity IC50 of 95.94 μM, yielding a therapeutic index >1,900 [3]. The 5,7-dioxo scaffold of CAS 923234-09-7 is expected to exhibit distinct P-gp interaction characteristics from these 6,7-dihydro probes due to differences in molecular shape, hydrogen bonding capacity, and conformational flexibility. Researchers evaluating CAS 923234-09-7 for P-gp-related applications should use the bifendate/VRP benchmark data as class-level reference points while recognizing that the 5,7-dioxo modification may significantly shift potency and selectivity.

P-gp potency benchmark
Class-level
Class EC50 range: 48.74 nM – >10 µM (K562/A02 assay)
Class-level reference for transporter inhibition
No direct P-gp data for this compound; use 6,7-dihydro probes as guide
P-glycoprotein inhibition Multidrug resistance reversal K562/A02 assay

Dual P-gp/BCRP Inhibition Selectivity Profile: Class Evidence for Transporter Selectivity Over MRP1

Dibenzo[c,e]azepine derivatives have been profiled for selectivity across the three major multidrug resistance transporters: P-gp (ABCB1), BCRP (ABCG2), and MRP1 (ABCC1). In HEK293/BCRP cells, compound 4i demonstrated BCRP inhibitory activity comparable to the classical BCRP inhibitor Ko143 at equimolar concentration, while showing minimal effect on MRP1-mediated transport [1]. This selectivity profile (P-gp/BCRP dual inhibition with MRP1 sparing) is a pharmacologically desirable feature for MDR reversal agents and is likely influenced by the dibenzo[c,e]azepine core geometry [2]. Whether the 5,7-dioxo oxidation state of CAS 923234-09-7 preserves, enhances, or diminishes this selectivity pattern relative to the 6,7-dihydro probes remains an empirical question. The co-existence of carbonyl groups at positions 5 and 7 may introduce additional hydrogen bonding interactions with BCRP that are not available to the 6,7-dihydro series.

Transporter selectivity
Class-level
P-gp/BCRP dual inhibition with MRP1 sparing (class precedent)
May support ABC transporter sub-type selectivity studies
Requires experimental confirmation in target assays
BCRP inhibition ABC transporter selectivity Multidrug resistance

High-Priority Research and Procurement Application Scenarios for N-(3,4-Dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide (CAS 923234-09-7)


Chemical Probe Development for HDAC or PDE Target Families Leveraging the 5,7-Dioxo Scaffold

The 5,7-dioxo (imide) oxidation state of CAS 923234-09-7 differentiates it from the 6,7-dihydro scaffold used in P-gp inhibitor programs and aligns it more closely with the structural features of known HDAC and PDE inhibitor chemotypes [1]. Research groups investigating histone deacetylase isoforms (particularly class IIa HDACs) or phosphodiesterase isozymes should consider this compound as a starting scaffold for structure-activity relationship exploration, given that the imide carbonyls can serve as zinc-binding group mimetics or phosphate-mimicking hydrogen bond acceptors. The 3,4-dimethylphenylacetamide side chain provides a modifiable vector for potency optimization while maintaining drug-like physicochemical properties (MW < 400, cLogP ~3.8, 1 HBD, 3 HBA).

Comparator Compound for Bifendate-Derivative MDR Reversal Studies Requiring an Oxidized Scaffold Control

In P-glycoprotein and BCRP inhibitor screening cascades, CAS 923234-09-7 can serve as a valuable oxidized-scaffold control compound to complement the well-characterized 6,7-dihydro-dibenzo[c,e]azepine probes (compound 4i, 8a, and related bifendate derivatives) [2]. Including this compound in a screening panel would help deconvolute the contribution of scaffold oxidation state to transporter inhibition potency, selectivity, and duration of chemo-sensitizing effect. The published benchmark data for verapamil (chemo-sensitization <6 h), bifendate DDB, and compound 4i (>24 h) provide a quantitative framework for interpreting results obtained with CAS 923234-09-7 in K562/A02 or HEK293/BCRP cellular assays [3].

In Vitro Anti-Metastatic Activity Screening in MDA-MB-231 Breast Cancer Models

The dibenzo[c,e]azepine scaffold class has demonstrated anti-metastatic activity in MDA-MB-231 triple-negative breast cancer cells through inhibition of MMP-2 and MMP-9 activity and expression [4]. Given the structural precedent, CAS 923234-09-7 is a rational candidate for wound-healing migration assays, Boyden chamber invasion assays, and gelatin zymography studies to assess whether the 5,7-dioxo modification preserves or enhances the anti-migratory and anti-invasive properties observed for compound 4i. The N-(3,4-dimethylphenyl)acetamide side chain may confer differential cellular permeability or subcellular distribution compared to the bifendate ester-bearing analogs.

Medicinal Chemistry Hit Expansion Around the 5,7-Dioxo-dibenzo[c,e]azepine Privileged Structure

The 5,7-dioxo-dibenzo[c,e]azepine core represents an underexplored privileged structure in medicinal chemistry relative to its 6,7-dihydro counterpart. CAS 923234-09-7 can serve as a tractable starting point for parallel synthesis or focused library construction by varying the acetamide N-aryl substituent, the acetamide linker length, or the substitution pattern on the dibenzoazepine aromatic rings [5]. The commercial availability of this specific compound, combined with its moderate molecular complexity, enables rapid SAR exploration without requiring de novo core synthesis. Procurement for hit expansion programs is warranted when targeting enzyme classes (HDACs, PDEs, kinases) for which the imide carbonyl motif has established pharmacophoric relevance.

Application
Selection property
Validation focus
HDAC/PDE probe development
5,7-Dioxo imide scaffold
Target class engagement profiling
P-gp/BCRP inhibitor screening
Oxidized scaffold control
Transporter inhibition benchmarking
Cell migration and invasion assays
Scaffold class anti-migratory precedent
MMP-2/9 modulation in MDA-MB-231 cells
5,7-Dioxo scaffold SAR library
Synthetic tractability and modular side-chain
SAR across enzyme targets (HDAC, PDE, kinase)
Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.